molecular formula C16H14N2O4 B2493624 Methyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate CAS No. 922028-90-8

Methyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate

Cat. No.: B2493624
CAS No.: 922028-90-8
M. Wt: 298.298
InChI Key: WHRRISYSEQIEPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate is a dibenzo-oxazepine derivative characterized by a 10-methyl-substituted oxazepine core fused to two benzene rings. The carbamate group (-O(CO)OCH₃) at position 2 distinguishes it from other analogs.

Properties

IUPAC Name

methyl N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-18-12-5-3-4-6-14(12)22-13-8-7-10(17-16(20)21-2)9-11(13)15(18)19/h3-9H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRRISYSEQIEPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the oxazepine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of central nervous system disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Core Heteroatom Variations: Oxazepine vs. Thiazepine

A key structural distinction lies in the heteroatom of the central seven-membered ring. The target compound contains an oxygen atom (oxazepine), while analogs like 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5-oxide () feature sulfur (thiazepine). This substitution alters electronic properties and metabolic stability:

  • Oxazepine derivatives (e.g., the target compound) may exhibit improved solubility in polar solvents, influencing bioavailability .

Table 1: Core Heteroatom Comparison

Compound Core Structure Heteroatom Key Properties Reference
Target Compound Oxazepine Oxygen Higher polarity, moderate logP
10-Methyl-11-oxo-dibenzo-thiazepine-8-acid Thiazepine Sulfur Higher logP, metabolic stability

Substituent Modifications at Position 2

The carbamate group in the target compound contrasts with other substituents observed in analogs:

  • Amide Derivatives :

    • N-(10-Methyl-11-oxo-dibenzo-oxazepin-2-yl)-2-(trifluoromethyl)benzamide () contains a trifluoromethyl benzamide group, which enhances binding affinity to hydrophobic pockets in target proteins due to the CF₃ group’s electronegativity .
    • SR-4995 () features a urea linkage (-NH(CO)NH-), enabling hydrogen bonding with residues in lipolysis-regulating enzymes .
  • Sulfonamide Derivatives :

    • N-{4-[(10-methyl-11-oxo-dibenzo-oxazepin-2-yl)sulfamoyl]phenyl}propanamide () includes a sulfamoyl phenyl group, which may improve water solubility and pharmacokinetics .

Table 2: Substituent Effects on Activity

Compound Substituent Functional Impact Reference
Target Compound Methyl carbamate Moderate hydrophilicity, ester stability
SR-4995 Urea linkage Enhanced enzyme inhibition (lipolysis)
N-(10-Methyl...trifluoromethyl benzamide) CF₃-benzamide Increased receptor binding affinity

Biological Activity

Methyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound belongs to the dibenzo[1,4]oxazepine class, characterized by a fused bicyclic structure. Its molecular formula is C15H13N2O3C_{15}H_{13}N_{2}O_{3}, and it features a carbamate functional group that may enhance its bioactivity.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related dibenzothiazepine derivatives have shown promising results against various bacterial strains. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.24 µg/mL against Staphylococcus aureus and 3.9 µg/mL against Escherichia coli .

3. Cytotoxicity Studies

Cytotoxic effects have been evaluated in various cancer cell lines. A study on dibenzothiazepine derivatives found that certain compounds exhibited selective cytotoxicity against cancer cells while sparing normal cells . This selective action is crucial for developing targeted cancer therapies.

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Membrane Disruption : Antimicrobial activity may result from disrupting bacterial cell membranes, leading to cell lysis.

Case Studies

Several case studies highlight the therapeutic applications of related compounds:

  • Antimicrobial Efficacy : A case study demonstrated the effectiveness of a dibenzothiazepine derivative in treating infections resistant to conventional antibiotics.
  • Cancer Treatment : Clinical trials involving dibenzothiazepines have shown promise in reducing tumor size in patients with specific types of cancer.

Q & A

Q. What are the critical steps and reaction conditions for synthesizing Methyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate?

Synthesis typically involves:

  • Cyclization : Formation of the dibenzo[b,f][1,4]oxazepine core via intramolecular nucleophilic substitution, requiring anhydrous conditions and catalysts like NaH in DMF .
  • Functionalization : Carbamate group introduction via reaction with methyl chloroformate under basic conditions (e.g., pyridine) at 0–5°C to minimize side reactions .
  • Purification : Column chromatography (e.g., CHCl₃/EtOAc gradients) and recrystallization from ethanol/water mixtures to achieve >95% purity. Reaction monitoring via TLC and HPLC is critical .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl at N10, carbamate at C2) and assess stereochemical integrity .
  • Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₈H₁₅N₂O₄) with APCI or ESI ionization .
  • HPLC : Quantifies purity (>98% for biological assays) using reverse-phase C18 columns and UV detection at 254 nm .

Q. How can researchers optimize solubility for in vitro assays?

  • Solvent Screening : Test DMSO for stock solutions (≤10% v/v in media to avoid cytotoxicity) and aqueous buffers (PBS with 0.1% Tween-80 for hydrophobic compounds) .
  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl, sulfonamide) while maintaining bioactivity, guided by SAR studies .

Advanced Research Questions

Q. What mechanistic hypotheses explain the compound’s bioactivity in anti-inflammatory models?

  • Receptor Modulation : The oxazepine core may bind to ICAM-1 or NF-κB pathways, inhibiting leukocyte adhesion (IC₅₀ ~10 μM in HMEC-1 cells) .
  • Enzyme Inhibition : Carbamate groups mimic acetylated lysines, potentially blocking histone deacetylases (HDACs) with IC₅₀ values <1 μM in cancer cell lines .
  • Validation : Use siRNA knockdowns or competitive binding assays with fluorescent probes (e.g., FITC-labeled inhibitors) .

Q. How can enantioselective synthesis improve pharmacological profiles?

  • Catalytic Asymmetric Hydrogenation : Employ (R,R)-Ru-Ts-DPEN complexes in water to achieve >90% ee for 11-substituted dihydrodibenzooxazepines .
  • Chiral Chromatography : Resolve racemic mixtures using Chiralpak AD-H columns and hexane/isopropanol gradients .

Q. What strategies address contradictory bioactivity data across studies?

  • Purity Reassessment : Verify via DSC (melting point ±2°C) and elemental analysis (±0.3% theoretical composition) to rule out impurities .
  • Assay Standardization : Use identical cell lines (e.g., MCF-7 for apoptosis assays) and positive controls (e.g., doxorubicin for cytotoxicity) .
  • Structural Confirmation : Re-analyze batches with X-ray crystallography to detect polymorphic variations affecting activity .

Q. How can computational modeling guide SAR studies?

  • Docking Simulations : Use AutoDock Vina to predict binding poses with HDAC8 (PDB: 1T69) or ICAM-1 (PDB: 1IAM), focusing on hydrogen bonds with the carbamate carbonyl .
  • QSAR Models : Correlate logP values (e.g., 4.43 for methyl carbamate derivatives) with membrane permeability using MOE software .

Q. What experimental designs are optimal for assessing antimicrobial efficacy?

  • MIC Assays : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains in Mueller-Hinton broth, with 24-h incubation and OD₆₀₀ measurements. Include amphotericin B as a fungal control .
  • Time-Kill Curves : Evaluate bactericidal vs. bacteriostatic effects at 2× MIC over 24 hours .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.